
O-Desmethylangolensin
Overview
Description
O-Desmethylangolensin (O-DMA) is a microbial metabolite derived from the intestinal bacterial metabolism of daidzein, a soy isoflavone with phytoestrogenic properties . Approximately 30–50% of populations studied exhibit the "O-DMA producer" phenotype, depending on dietary habits and gut microbiota composition . Structurally, O-DMA shares partial similarity with 17β-estradiol but is less estrogenic than its parent compound, daidzein, due to reduced binding affinity for estrogen receptors .
O-DMA has been implicated in modulating health outcomes such as obesity, cardiovascular disease (CVD), and cancer. For example, Frankenfeld et al. (2014) reported that O-DMA-producing postmenopausal women exhibited lower obesity rates, while Ahuja et al. (2017) and Zhang et al. (2022) observed inverse associations between O-DMA levels and coronary/aortic calcification . However, its physiological relevance remains debated due to low circulating concentrations (primarily as glucuronide conjugates) and mixed results in observational studies .
Preparation Methods
Biosynthetic Methods
Microbial Biotransformation Using Aeroto-AUH-JLC108
The aerobic biotransformation of daidzein to O-DMA by the oxygen-tolerant bacterium Aeroto-AUH-JLC108 represents a breakthrough in microbial synthesis. Derived from the obligate anaerobic Clostridium sp. AUH-JLC108 through long-term domestication, this strain exhibits enhanced growth kinetics and substrate conversion efficiency under aerobic conditions . Key parameters include:
-
Domestication Process : Gradual exposure to increasing oxygen concentrations over 12 months, resulting in morphological and genetic adaptations.
-
Growth Optimization : Aeroto-AUH-JLC108 achieves an optical density (OD<sub>600</sub>) of 1.8 within 24 hours under aerobic conditions, compared to 0.9 for the wild-type strain under anaerobic conditions .
-
Substrate Conversion : At 2.0 mmol/L daidzein, Aeroto-AUH-JLC108 achieves 95% conversion to O-DMA within 48 hours, whereas the wild-type strain only tolerates 0.6 mmol/L substrate .
This method eliminates the need for anaerobic reactors, significantly reducing infrastructure costs. However, scalability remains limited by the strain’s sensitivity to substrate concentrations above 2.5 mmol/L .
Chemical Synthesis Approaches
Friedel-Crafts Acylation
Traditional Friedel-Crafts acylation involves the reaction of substituted phenols with 2-phenylpropionic acids in the presence of Lewis acids like BF<sub>3</sub>·Et<sub>2</sub>O. For example, resorcinol and 2-(4-hydroxyphenyl)propionic acid condense at 120°C to yield O-DMA precursors .
Reaction Conditions :
Limitations include moderate yields and the requirement for harsh acidic conditions, which complicate purification .
Condensation Reactions with Polyphosphoric Acid
A modified approach utilizes polyphosphoric acid (PPA) as a catalyst for the condensation of 1,3-dimethoxybenzene and 2-(4-methoxyphenyl)propionic acid at 75°C . Subsequent demethylation with boron tribromide (BBr<sub>3</sub>) yields O-DMA:
This method improves regioselectivity but requires stoichiometric BBr<sub>3</sub>, increasing costs and safety risks .
Reduction of Isoflavones
Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces methoxy-substituted isoflavones to O-DMA analogues. For instance, the reduction of 4',7-dimethoxyisoflavone proceeds as follows:
Yields are highly substrate-dependent, with electron-donating groups (e.g., -OCH<sub>3</sub>) favoring reduction .
Synthesis from Methoxy-Substituted Benzoic Acids
A recent advancement involves a three-step synthesis from commercially available 4-methoxybenzoic acid :
-
Formation of Propiophenone Derivative :
-
Friedel-Crafts Acylation :
Condensation with resorcinol in PPA yields a trimethoxy intermediate. -
Demethylation :
BBr<sub>3</sub>-mediated demethylation affords O-DMA in 72% overall yield .
This method offers scalability and avoids expensive starting materials, though it requires rigorous control of reaction stoichiometry .
Comparative Analysis of Preparation Methods
Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |
---|---|---|---|---|
Microbial Biotransform. | 95 | 37 | N/A | Moderate |
Friedel-Crafts Acylation | 45–60 | 120 | BF<sub>3</sub>·Et<sub>2</sub>O | Low |
PPA Condensation | 68 | 75 | PPA | Moderate |
LiAlH<sub>4</sub> Reduction | 52 | 0 (rt) | LiAlH<sub>4</sub> | Low |
Benzoic Acid Route | 72 | 25–75 | PPA, BBr<sub>3</sub> | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
O-Desmethylangolensin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Baeyer-Villiger oxidation, which converts this compound to 2-(4-hydroxyphenyl) propionic acid .
Common Reagents and Conditions
Oxidation: Baeyer-Villiger oxidation using peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using halogens or nitro groups.
Major Products
Oxidation: 2-(4-hydroxyphenyl) propionic acid.
Reduction: Dihydro-O-Desmethylangolensin.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Anticancer Properties
O-DMA has been extensively studied for its anticancer effects across various cell lines. Its mechanisms of action primarily involve:
- Cell Proliferation Inhibition : O-DMA exhibits antiproliferative effects on several cancer cell lines, including human breast cancer (MCF-7 and MDA-MB-231), liver cancer (Hep3B), and prostate cancer (LNCaP) cells. Studies have shown that O-DMA induces cell cycle arrest and apoptosis, leading to decreased cell viability in a dose- and time-dependent manner .
-
Mechanisms of Action :
- Cell Cycle Regulation : O-DMA treatment results in reduced expression of cyclin-dependent kinases (CDKs) such as CDK1 and CDK2, which are crucial for cell cycle progression. For instance, in MCF-7 cells, CDK4 expression decreased significantly while cyclin B increased, indicating a shift in the regulatory mechanisms governing the cell cycle .
- Induction of Apoptosis : The compound promotes apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax, leading to cytochrome c release and activation of caspase-3 .
Interaction with Hormonal Receptors
O-DMA's structural similarity to estrogen allows it to interact with various hormonal receptors:
- Estrogen Receptor Modulation : O-DMA has been shown to bind to estrogen receptors, exhibiting both agonistic and antagonistic properties. This dual action can influence the growth of hormone-sensitive tumors .
- Effects on Other Hormonal Pathways : Besides estrogen receptors, O-DMA also interacts with androgen and progesterone receptors, suggesting broader implications in hormone-related conditions .
Metabolic Studies
Recent research indicates that urinary concentrations of O-DMA serve as biomarkers for dietary isoflavone metabolism:
- Gut Microbiome Indicator : The presence of O-DMA in urine reflects an individual's gut microbiome activity concerning daidzein metabolism. This relationship highlights the importance of gut health in metabolizing dietary components into bioactive compounds .
- Metabolomics Profiles : Studies utilizing metabolomics have demonstrated that different metabolite profiles based on O-DMA levels can provide insights into dietary impacts on health among premenopausal women .
Pharmacokinetic Studies
O-DMA's pharmacokinetics have been explored to understand its absorption and metabolism better:
- Comparative Studies : Research comparing the pharmacokinetic parameters of O-DMA with its precursor daidzein showed that O-DMA has a more favorable profile regarding bioavailability and metabolic stability, making it a candidate for further pharmacological development .
Potential Therapeutic Applications
Given its biological activities, O-DMA shows promise as a therapeutic agent:
- Cancer Treatment : Due to its potent anticancer effects, O-DMA is being investigated as a potential drug candidate for treating various cancers. Its ability to induce apoptosis and inhibit cell proliferation makes it a target for further clinical studies .
- Nutritional Supplementation : As a metabolite derived from dietary sources, enhancing O-DMA levels through diet may offer protective benefits against certain cancers, particularly in populations with high isoflavone consumption .
Mechanism of Action
O-Desmethylangolensin exerts its effects through its interaction with estrogen receptors. It binds to estrogen receptors, mimicking the action of endogenous estrogens. This interaction can influence various physiological processes, including cell proliferation, differentiation, and apoptosis . The compound’s antioxidant activity also contributes to its protective effects against oxidative stress .
Comparison with Similar Compounds
O-DMA vs. Equol
Structural and Metabolic Differences :
- O-DMA : Produced via bacterial C-ring cleavage of daidzein. Less structurally analogous to 17β-estradiol than daidzein, resulting in weaker estrogenic activity .
- Equol : Formed through bacterial dihydrodaidzein reduction. Exhibits a closer structural resemblance to 17β-estradiol, conferring stronger estrogen receptor-β (ER-β) binding and antioxidant activity .
O-DMA vs. Enterolactone
Source and Metabolism :
- O-DMA : Soy isoflavone metabolite.
- Enterolactone: Lignan metabolite derived from secoisolariciresinol and matairesinol in whole grains and flaxseed .
Health Implications :
- Obesity : O-DMA producers show lower obesity rates, whereas enterolactone levels correlate with reduced central adiposity in men .
- Cardiovascular Health : Both metabolites are inversely linked to CVD risk, but enterolactone’s effects are mediated via lipid metabolism modulation, while O-DMA may influence vascular calcification .
Parameter | O-DMA | Enterolactone |
---|---|---|
Dietary Precursors | Soy isoflavones | Lignans (whole grains, flaxseed) |
Key Health Associations | Obesity ↓, aortic calcification ↓ | Lipid metabolism ↑, waist circumference ↓ |
O-DMA vs. Urolithins
Metabolic Pathways :
- O-DMA : Daidzein → bacterial C-ring cleavage.
- Urolithins : Ellagitannin metabolites (e.g., from pomegranate) with anti-inflammatory and antiviral properties .
O-DMA vs. Parent Isoflavones (Daidzein, Genistein)
Structural and Functional Contrasts :
- Estrogenicity : Daidzein and genistein bind ER-α/ER-β with moderate affinity, whereas O-DMA’s estrogenic activity is negligible .
Health Outcomes :
- Breast Cancer : High urinary daidzein and genistein correlate with reduced breast cancer risk, but O-DMA’s association is less consistent .
- Bone Health : Daidzein and genistein improve bone density in vitro, while O-DMA lacks comparable effects .
Parameter | O-DMA | Daidzein | Genistein |
---|---|---|---|
Estrogenic Activity | Weak | Moderate | Moderate |
Metabolic Stability | Rapid conjugation (glucuronidation) | Partial microbial conversion | Limited metabolism |
Biological Activity
O-Desmethylangolensin (O-DMA) is an important metabolite of the isoflavone daidzein, produced primarily by intestinal bacteria. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer prevention and treatment, as well as its interactions with hormonal pathways. This article provides a comprehensive overview of the biological activity of O-DMA, focusing on its mechanisms of action, pharmacokinetics, and implications for human health.
Overview of this compound
O-DMA is derived from daidzein through microbial metabolism in the gut. Not all individuals possess the necessary gut bacteria to convert daidzein into O-DMA, leading to classifications of individuals as either O-DMA producers or nonproducers. This variability can influence the biological effects observed in different populations .
O-DMA exhibits several biological activities that are relevant to health:
- Estrogenic Activity : O-DMA has been shown to bind to estrogen receptors, exhibiting both agonistic and antagonistic properties. Its structure is less similar to estradiol than daidzein, which may result in differing biological effects .
- Antioxidant Properties : In vitro studies have demonstrated that O-DMA possesses antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
- Anticancer Effects : Research indicates that O-DMA can inhibit the proliferation of various cancer cell lines, including breast (MCF-7 and MDA-MB-231), prostate (LNCaP), and liver cancer cells (Hep3B). The compound induces cell cycle arrest and apoptosis in these cells, suggesting a potential role in cancer therapy .
Pharmacokinetics
The pharmacokinetics of O-DMA have been evaluated in human studies. Following the ingestion of daidzein-rich foods (such as soy products), O-DMA is detected in plasma and urine predominantly in its glucuronide conjugated form. Key pharmacokinetic parameters include:
- Cmax : 62 ± 53 nM
- tmax : 28 ± 11 hours
- Half-life : 15 ± 6 hours
These values indicate significant inter-individual variability, likely influenced by gut microbiota composition .
Case Studies and Research Findings
Several studies highlight the biological activity of O-DMA:
- Cell Proliferation Study : A study on Hep3B cells revealed that O-DMA significantly reduced cell proliferation in a dose-dependent manner, with IC50 values of 135.02 μM at 48 hours and 106.14 μM at 72 hours .
- Comparative Analysis with Daidzein : When compared to daidzein, O-DMA exhibited stronger antiproliferative effects on ER-insensitive breast cancer cells, suggesting its potential as a therapeutic agent in certain cancer types .
- Immunological Effects : O-DMA has been shown to modulate immunological markers, indicating potential roles in inflammation and immune response regulation .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Estrogenic Activity | Binds to estrogen receptors; exhibits both agonistic and antagonistic effects |
Antioxidant Properties | Scavenges free radicals; protects against oxidative stress |
Anticancer Effects | Inhibits proliferation; induces apoptosis in various cancer cell lines |
Immunomodulatory Effects | Modulates immune markers; potential role in inflammatory responses |
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPNKPFDDUBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873154 | |
Record name | O-Desmethylangolensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | O-Desmethylangolensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21255-69-6 | |
Record name | O-Desmethylangolensin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21255-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Desmethylangolensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021255696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethylangolensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21255-69-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESMETHYLANGOLENSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCY1S10OK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O-Desmethylangolensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.